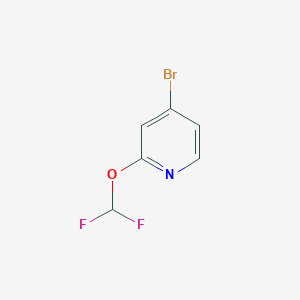

4-Bromo-2-(difluoromethoxy)pyridine

Descripción

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine and its derivatives are fundamental scaffolds in modern chemical research, with their significance stemming from their presence in a vast array of biologically active compounds and functional materials. nih.govresearchgate.netenpress-publisher.com The pyridine ring is a key structural motif in numerous natural products, including vitamins like niacin and pyridoxine, and alkaloids such as nicotine. nih.govlifechemicals.com In the realm of medicinal chemistry, pyridine derivatives are extensively utilized due to their diverse pharmacological activities, which include anti-inflammatory, antimicrobial, analgesic, and antitumor properties. wisdomlib.orgmdpi.com The inclusion of a pyridine scaffold can enhance the pharmacological characteristics of drug candidates, often by improving properties like aqueous solubility due to its weak basicity. nih.govmdpi.com In fact, the pyridine nucleus is a component in over 7,000 existing drug molecules, highlighting its status as a "privileged scaffold" in drug discovery. rsc.org

Beyond pharmaceuticals, pyridine derivatives are crucial in materials science, serving as ligands for organometallic complexes and components of functional nanomaterials. nih.gov Their utility also extends to agricultural chemicals, where they are found in insecticides, fungicides, and herbicides, and to the textile industry for the creation of dyes. researchgate.netenpress-publisher.com The adaptability of the pyridine ring, allowing for a wide range of chemical modifications, makes it a highly sought-after building block for creating novel compounds with tailored properties. researchgate.netenpress-publisher.com The continuous exploration of new synthetic methodologies for pyridine functionalization underscores its enduring importance across various scientific disciplines. nih.gov

Strategic Importance of Halogenation in Pyridine Functionalization

Halogenation represents a cornerstone strategy for the functionalization of pyridine rings, providing a versatile entry point for the introduction of a wide array of substituents. nih.govchemrxiv.org The carbon-halogen bond on a pyridine ring serves as a key handle for numerous subsequent bond-forming reactions, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. nih.govmdpi.comrsc.org This capability is invaluable in pharmaceutical and agrochemical research for creating libraries of compounds for structure-activity relationship (SAR) studies and for the target-oriented synthesis of complex molecules. nih.govchemrxiv.org

The regioselectivity of pyridine halogenation is a critical aspect, as the electronic nature of the pyridine ring—being π-deficient—makes it less susceptible to traditional electrophilic aromatic substitution compared to benzene. nih.govnih.gov Direct halogenation often requires harsh conditions and can lead to mixtures of isomers. nih.govacs.org Consequently, significant research has been dedicated to developing methods for the selective halogenation of specific positions on the pyridine ring. nih.govacs.orgresearchgate.net For instance, the introduction of a halogen at the 3-position or 4-position of the pyridine nucleus is particularly valuable for accessing specific substitution patterns that are prevalent in bioactive molecules. nih.govresearchgate.netchemrxiv.org The ability to strategically place a halogen atom on the pyridine scaffold unlocks a vast chemical space for the synthesis of novel and functional molecules. nih.gov

Role of Difluoromethoxy Groups in Modulating Molecular Properties and Reactivity

The difluoromethoxy group (OCF₂H) has emerged as a significant substituent in medicinal chemistry and materials science due to its unique ability to modulate molecular properties. researchgate.netnih.gov Its incorporation into a molecule can profoundly influence its physicochemical characteristics, such as lipophilicity, metabolic stability, and receptor-binding interactions. nih.gov The OCF₂H group is considered a lipophilic hydrogen bond donor, a rare and valuable property that allows it to act as a bioisostere for hydroxyl (OH), thiol (SH), or amine (NH) groups. acs.orgbohrium.com This feature enables the formation of weak hydrogen bonds, which can contribute to enhanced binding affinity with biological targets. bohrium.com

Furthermore, the difluoromethoxy group can fine-tune the electronic properties of a molecule. It generally acts as a moderate electron-withdrawing group, which can impact the reactivity of the scaffold to which it is attached. nuph.edu.ua The presence of the two fluorine atoms can also block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate. mdpi.comscilit.com The dynamic lipophilicity of the OCF₂H group is another key attribute; it can alter its lipophilicity based on the surrounding chemical environment through bond rotation. nih.gov This combination of properties makes the difluoromethoxy group a powerful tool for optimizing the druglike properties of lead compounds. researchgate.netmdpi.com

Overview of 4-Bromo-2-(difluoromethoxy)pyridine as a Building Block in Complex Molecular Architectures

This compound is a specialized chemical building block that combines the strategic advantages of a halogenated pyridine with the unique properties of a difluoromethoxy group. sigmaaldrich.comamericanelements.comuni.lubldpharm.com This trifunctional scaffold offers multiple reaction sites for elaboration, making it a valuable tool in the synthesis of complex molecular architectures.

The bromine atom at the 4-position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, and other functional groups. nih.govnih.govnih.gov This is a well-established strategy for building molecular complexity. The difluoromethoxy group at the 2-position imparts the beneficial properties discussed previously, such as modulated lipophilicity, enhanced metabolic stability, and potential for hydrogen bonding interactions. nih.govacs.org

The pyridine nitrogen itself can participate in reactions or influence the reactivity of the ring. The combination of these three features in a single, readily available molecule makes this compound a powerful precursor for the synthesis of novel compounds in medicinal chemistry, agrochemistry, and materials science. guidechem.combldpharm.com Its structure allows for a programmed, regioselective functionalization sequence, providing chemists with precise control over the final molecular design.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₄BrF₂NO |

| Molecular Weight | 224.00 g/mol |

| InChI Key | QKZHLBZNEBCOLM-UHFFFAOYSA-N |

| CAS Number | 832735-56-5 |

| Source: Sigma-Aldrich sigmaaldrich.com, PubChem uni.lu |

A synthetic route to this compound involves the reaction of 4-bromopyridin-2(1H)-one with sodium chloro(difluoro)acetate in N,N-dimethylformamide. echemi.com Another reported method starts with 4-bromo-2-hydroxypyridine (B129990) and sodium chlorodifluoroacetate in acetonitrile. echemi.com

The strategic placement of the bromo and difluoromethoxy groups on the pyridine ring allows for a diverse range of chemical transformations. For example, the bromine atom can be selectively targeted in palladium-catalyzed cross-coupling reactions, leaving the difluoromethoxy group and the pyridine nitrogen intact for subsequent modifications. This versatility makes this compound an important intermediate for constructing highly functionalized pyridine-based molecules.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-2-(difluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2NO/c7-4-1-2-10-5(3-4)11-6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZHLBZNEBCOLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630741 | |

| Record name | 4-Bromo-2-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832735-56-5 | |

| Record name | 4-Bromo-2-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-(difluoromethoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2 Difluoromethoxy Pyridine and Its Analogues

Direct Halogenation Strategies for Pyridine (B92270) Core Modification

The introduction of a halogen, specifically bromine, onto a pyridine ring is a fundamental transformation in organic synthesis. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging, often requiring harsh conditions. nih.gov However, several regioselective methods have been developed to control the position of bromination.

Regioselective Bromination Techniques for Pyridine Derivatives

Achieving regioselectivity in the bromination of pyridines is crucial for the synthesis of specific isomers like the 4-bromo derivative.

Direct C-H bromination of pyridines offers an atom-economical approach to halogenation. The inherent electronic properties of pyridine typically direct electrophilic attack to the 3- and 5-positions. However, strategies to achieve C4-bromination often involve modifying the electronic character of the pyridine ring or employing specific catalytic systems. For instance, the presence of an electron-withdrawing group at the 3-position can increase the acidity of the C4-H bond, facilitating its functionalization. nih.gov

Gas-phase bromination of pyridine at high temperatures (300°C) can lead to a mixture of brominated pyridines, including those substituted at the 2, 4, and 6 positions, indicating that under these conditions, hydrogen atoms at these positions become reactive. researchgate.net Another approach involves heating pyridine with bromine in fuming sulfuric acid, which predominantly yields 3-bromopyridine. researchgate.net The development of methods for the meta-C-H functionalization of pyridines often involves the temporary conversion of the pyridine into an electron-rich intermediate to facilitate regioselective electrophilic attack. nih.gov

| Reagent/Condition | Position of Bromination | Reference |

| Bromine, 300°C (gas phase) | 2, 3, 4, 5, 6 | researchgate.net |

| Bromine, fuming H₂SO₄, 130°C | 3-position | researchgate.net |

The "halogen dance" reaction is a base-catalyzed intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring. wikipedia.org This rearrangement is driven by thermodynamics, leading to the formation of a more stable organometallic intermediate. wikipedia.org Typically, a strong base like lithium diisopropylamide (LDA) or n-butyllithium is used to deprotonate a bromo-substituted pyridine, initiating the migration of the bromine atom. wikipedia.orgnih.govclockss.org This reaction can be a powerful tool for accessing isomers that are difficult to obtain through direct halogenation. For example, a bromine atom at the 3-position can "dance" to the more thermodynamically stable 4-position under basic conditions. clockss.orgresearchgate.net The use of catalytic amounts of potassium hexamethyldisilazide (KHMDS) has been shown to dramatically enhance the rate of halogen dance reactions on bromopyridines. nih.gov

Phosphine-Mediated Halogenation of Pyridines

A significant advancement in the regioselective halogenation of pyridines involves the use of phosphine (B1218219) reagents. nih.govnih.gov This two-step strategy allows for the selective halogenation of the 4-position of a wide range of unactivated pyridines. nih.govnih.govresearchgate.net The process begins with the installation of a specially designed heterocyclic phosphine at the 4-position of the pyridine, forming a phosphonium (B103445) salt. nih.govnih.gov This phosphonium group then acts as a leaving group and is displaced by a halide nucleophile, such as lithium bromide, to yield the 4-halopyridine. nih.govnih.gov Computational studies suggest this C-halogen bond formation proceeds through a stepwise SNAr pathway, with the elimination of the phosphine being the rate-determining step. nih.govnih.govresearchgate.net This method has proven effective for the late-stage halogenation of complex pharmaceutical molecules. nih.govnih.gov

Introduction of the Difluoromethoxy Moiety onto Pyridine Scaffolds

The difluoromethoxy group (-OCF₂H) is a valuable substituent in drug design due to its ability to modulate physicochemical properties. Its introduction onto a pyridine ring can be achieved through various methods, with difluorocarbene-based strategies being particularly prominent.

Difluorocarbene-Based Methodologies

Difluorocarbene (:CF₂) is a highly reactive intermediate that can be generated from various precursors and serves as a versatile C1 synthon for introducing fluorinated groups. researchgate.netnih.govresearchgate.netrsc.orgnih.gov One common precursor for generating difluorocarbene is ethyl bromodifluoroacetate (BrCF₂COOEt). rsc.orgrsc.org In the context of synthesizing 2-(difluoromethoxy)pyridines, the reaction often starts with a pyridin-2-ol (or its tautomer, 2-pyridone). The pyridinol can be reacted with a difluorocarbene source.

A plausible mechanism involves the nucleophilic attack of the pyridin-2-ol oxygen on the difluorocarbene. The resulting intermediate can then be protonated to yield the desired 2-(difluoromethoxy)pyridine. The synthesis of 4-bromo-2-(difluoromethoxy)pyridine can therefore be envisioned by starting with 4-bromopyridin-2-ol as the precursor. chemsrc.com

Recent research has also demonstrated the oxidation of difluorocarbene to generate carbonyl fluoride (B91410), which can then participate in trifluoromethoxylation reactions. researchgate.netnih.gov While not directly leading to difluoromethoxylation, these studies highlight the diverse reactivity of difluorocarbene and its potential for creating various fluorinated moieties. researchgate.netnih.gov Another approach involves the use of a shelf-stable pyridinium (B92312) reagent, 4-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate, for the direct C(sp²)-H difluoromethoxylation of (hetero)arenes under photoredox catalysis. nih.gov

Generation of Difluorocarbene from Precursors (e.g., Sodium Chlorodifluoroacetate, TFDA)

Sodium chlorodifluoroacetate (ClCF2CO2Na or SCDA) is a well-established and cost-effective precursor for difluorocarbene. acs.orgacs.org Thermal decarboxylation of SCDA at elevated temperatures (typically above 120 °C) releases difluorocarbene and carbon dioxide. nii.ac.jpthieme-connect.com This method, first reported by Haszeldine, has been utilized for various difluoromethylation reactions. acs.org Despite its utility, the high temperatures required can be a limitation. nii.ac.jp

A milder approach for generating difluorocarbene involves the use of trimethylsilyl (B98337) 2,2-difluoro-2-fluorosulfonylacetate (TFDA). In the presence of an N-heterocyclic carbene (NHC) catalyst, TFDA smoothly decomposes to generate difluorocarbene under significantly milder conditions than those required for SCDA. nii.ac.jp The proposed mechanism involves the NHC attacking the silicon atom of TFDA, leading to the formation of difluorocarbene, carbon dioxide, sulfur dioxide, and a fluoride ion. nii.ac.jp

| Precursor | Catalyst/Conditions | Temperature | Advantages |

| Sodium Chlorodifluoroacetate (SCDA) | Thermal decarboxylation | >95-120 °C | Inexpensive, readily available acs.orgacs.org |

| Trimethylsilyl 2,2-difluoro-2-fluorosulfonylacetate (TFDA) | N-Heterocyclic Carbene (NHC) | Mild | Mild reaction conditions nii.ac.jp |

Nucleophilic O-Difluoromethylation of Pyridones and Related Intermediates

Once generated, difluorocarbene can react with nucleophiles such as the oxygen atom of pyridones (which exist in equilibrium with their hydroxypyridine tautomers) to form the desired O-difluoromethyl group. thieme-connect.com This O-difluoromethylation is a key step in the synthesis of compounds like this compound from its corresponding pyridone precursor, 4-bromopyridin-2-ol. chemsrc.com

The reaction of pyridones with a difluorocarbene source can, however, lead to a mixture of N- and O-difluoromethylated products. sci-hub.se The chemoselectivity of this reaction can often be controlled by carefully selecting the reaction conditions, such as the base, solvent, and temperature. sci-hub.seacs.org For instance, the use of TMSCF2Br as a difluorocarbene precursor allows for tunable N- versus O-difluoromethylation of 2-pyridones by modifying the base strength and temperature. sci-hub.se The NHC-catalyzed difluoromethylation using TFDA has been shown to selectively O-difluoromethylate secondary N-arylamides, which can then be converted to 2-(difluoromethoxy)quinolines. thieme-connect.com

Electrophilic Difluoromethylation Reactions

Electrophilic difluoromethylation involves the use of a reagent that can deliver a "CF2H+" equivalent to a nucleophilic substrate. While less common than difluorocarbene-based methods for O-difluoromethylation, electrophilic reagents have been developed. One such example is S-(difluoromethyl)diarylsulfonium tetrafluoroborate, which has been shown to transfer a difluoromethyl group to various nucleophiles, although its reactivity with phenols was reported to be unsuccessful. acs.org The development of effective electrophilic difluoromethylating agents for pyridones and related heterocycles remains an area of active research.

Radical Difluoromethylation Approaches (e.g., Minisci-type reactions)

Radical difluoromethylation offers an alternative pathway for the functionalization of heterocycles. The Minisci reaction, a classic method for the alkylation of electron-deficient heterocycles, involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic compound. nih.govscispace.com In the context of difluoromethylation, this would involve the generation of a difluoromethyl radical (•CF2H).

Recent advancements have expanded the scope of Minisci-type reactions to include the introduction of fluorinated alkyl groups. nih.gov These methods often utilize precursors that can generate the desired radical under mild conditions, such as through photoredox catalysis. rsc.orgnih.gov For instance, a shelf-stable pyridinium reagent, 4-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate, has been developed for the visible-light photoredox-catalyzed C(sp2)-H difluoromethoxylation of (hetero)arenes. nih.gov While direct radical C-H difluoromethylation of pyridines is challenging, methods for the regioselective introduction of a difluoromethyl group at the meta or para positions have been developed using a dearomatization-rearomatization strategy. thieme-connect.comeurekalert.org

| Radical Precursor/Method | Catalyst/Conditions | Position Selectivity |

| 4-Cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate | Visible-light photoredox catalysis | C(sp2)-H |

| Oxazino-pyridine intermediates | Radical addition | meta or para |

Palladium-Catalyzed Difluoromethylation of Aryl (Pseudo)halides and Boronic Acids

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These methods have been extended to include the introduction of the difluoromethyl group. escholarship.orgnih.govresearchgate.net Aryl halides, such as bromopyridines, can be coupled with a difluoromethyl source in the presence of a palladium catalyst. nih.gov For example, the palladium-catalyzed cross-coupling of aryl chlorides and bromides with TMSCF2H has been demonstrated. nih.gov

Alternatively, aryl boronic acids can be used as coupling partners. semanticscholar.org A two-step, one-pot procedure involving the conversion of an aryl halide to an aryl boronic acid followed by a palladium-catalyzed difluoromethylation with ex-situ generated difluoroiodomethane (B73695) (DFIM) has been reported. semanticscholar.org This approach is applicable to a range of pharmaceutically relevant molecules. semanticscholar.org

Convergent Synthesis Approaches for this compound

A convergent synthesis strategy involves the assembly of a target molecule from several independently prepared fragments. In the context of this compound, this would typically involve the separate synthesis of the brominated pyridine core and the subsequent introduction of the difluoromethoxy group.

Sequential Halogenation and Difluoromethoxylation

A logical and common synthetic route to this compound involves a sequential process of halogenation followed by difluoromethoxylation. This approach begins with a suitable pyridine precursor, which is first brominated at the 4-position. Subsequently, the difluoromethoxy group is introduced at the 2-position.

The starting material for this sequence is often 2-hydroxypyridine (B17775) (or its tautomer, 2-pyridone). Bromination of 2-hydroxypyridine can be achieved using various brominating agents to yield 4-bromo-2-hydroxypyridine (B129990) (4-bromopyridin-2-ol). chemsrc.com This intermediate then serves as the substrate for the O-difluoromethylation reaction. As discussed previously, this can be accomplished by generating difluorocarbene from a precursor like sodium chlorodifluoroacetate (SCDA) in the presence of the pyridone. thieme-connect.comchemsrc.com

This sequential approach offers good control over the regiochemistry of the final product, as the positions of the bromine atom and the difluoromethoxy group are determined by the specific reaction steps.

Orthogonal Functionalization Strategies

Orthogonal functionalization represents a sophisticated strategy in organic synthesis that allows for the selective modification of one functional group in the presence of others that would normally be reactive under the same conditions. This is particularly crucial in the synthesis of highly substituted heteroaromatic compounds like this compound, where multiple reactive sites exist on the pyridine ring.

The core principle of this strategy is to use protecting groups or to exploit the inherently different reactivity of various positions on the pyridine ring, which can be fine-tuned by the electronic effects of the substituents. For a molecule like this compound, the bromine atom and the C-H bonds on the pyridine ring are all potential sites for further reactions.

A key approach involves metal-catalyzed cross-coupling reactions, which can be directed to specific C-H or C-halogen bonds. For instance, palladium-catalyzed direct C-H bond functionalization has been successfully used to build complex tricyclic scaffolds from simpler pyridine precursors. researchgate.net In these methodologies, a directing group can guide the catalyst to a specific C-H bond, enabling its arylation, alkylation, or other modifications. Crucially, this can be achieved while leaving other sites, such as a C-Br bond, intact for subsequent, different transformations. This preservation of the halogen atom offers a site for late-stage substitution, which is highly valuable in medicinal chemistry for creating molecular diversity. researchgate.net

For example, a synthetic route could first involve the introduction of the difluoromethoxy group onto a pre-existing pyridine ring, followed by selective bromination at the 4-position. Subsequently, the remaining C-H bonds (at positions 3, 5, or 6) could be targeted for functionalization using palladium catalysis, with the reaction conditions chosen to avoid reacting with the C-Br or C-O bonds. After this step, the bromine at the 4-position serves as a handle for a final orthogonal reaction, such as a Suzuki, Stille, or Buchwald-Hartwig coupling, to introduce another substituent. This sequential and selective functionalization is the essence of an orthogonal strategy. researchgate.net

Green Chemistry Principles in Pyridine Synthesis

The synthesis of pyridine derivatives is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. These principles are being applied to the synthesis of this compound and its analogues through the use of novel solvents, sustainable catalysts, and environmentally friendly reaction protocols.

Application of Ionic Liquids and Sustainable Catalysts

Ionic liquids (ILs) are salts with melting points below 100°C, and they have emerged as green alternatives to volatile organic solvents due to their low vapor pressure, high thermal stability, and recyclability. nih.govalfa-chemistry.com Pyridinium-based ionic liquids, in particular, have been synthesized and used as reaction media, and in some cases as catalysts, for the synthesis of pyridine-containing molecules. nih.govalfa-chemistry.com These ionic liquids can be synthesized through methods like quaternization of pyridine with an alkyl halide. nih.gov The use of ILs can lead to higher yields, shorter reaction times, and easier product separation. alfa-chemistry.com

Sustainable catalysts are another cornerstone of green pyridine synthesis. Zeolites, which are microporous aluminosilicates, have shown great promise as catalysts for producing pyridines from renewable feedstocks like glycerol (B35011). rsc.orgresearchgate.net For example, HZSM-5 zeolites have been used to produce pyridines from glycerol and ammonia (B1221849) with high yields. rsc.org Another class of sustainable catalysts includes magnetically recoverable nanoparticles. rsc.org These catalysts, often iron oxide cores coated with a catalytic species, can be easily removed from the reaction mixture using a magnet and reused multiple times, which simplifies purification and reduces catalyst waste. For instance, cobalt chloride hexahydrate has been shown to be an effective and recyclable catalyst for the synthesis of 2,4,6-triarylpyridines under solvent-free conditions. tandfonline.com

The table below summarizes some sustainable catalysts used in pyridine synthesis.

| Catalyst Type | Example | Application in Pyridine Synthesis | Key Advantages | Reference |

|---|---|---|---|---|

| Zeolite | HZSM-5 | Synthesis of pyridines from glycerol and ammonia | Utilizes renewable feedstock, high yield | rsc.org |

| Transition Metal Salt | CoCl2·6H2O | Synthesis of 2,4,6-triarylpyridines | Recyclable, high yield, solvent-free conditions | tandfonline.com |

| Heteropolyacid | Wells-Dawson acid (H6P2W18O62·24H2O) | Synthesis of functionalized pyridines | Recyclable, solvent-free conditions, short reaction times | conicet.gov.ar |

| Magnetically Recoverable | Fe3O4-supported catalysts | Synthesis of various pyridine derivatives | Easy separation and recyclability, reduced waste | rsc.org |

Solvent-Free and Environmentally Benign Protocols

Solvent-free, or solid-state, reactions are a key aspect of green chemistry as they eliminate the need for potentially toxic and difficult-to-remove organic solvents. These reactions are often facilitated by grinding the reactants together or by heating them in the absence of a solvent. Microwave irradiation is another technique that is frequently employed in solvent-free synthesis to accelerate reaction rates. nih.gov

Several solvent-free protocols have been developed for the synthesis of pyridine derivatives. tandfonline.comconicet.gov.arrsc.org For example, the Hantzsch pyridine synthesis, a classic method for making dihydropyridines, can be performed under solvent-free conditions using a recyclable heteropolyacid catalyst, leading to excellent yields in short reaction times. conicet.gov.ar Similarly, 2,4,6-triarylpyridines have been efficiently synthesized by heating a mixture of an aryl aldehyde, an acetophenone, and ammonium (B1175870) acetate (B1210297) with a catalytic amount of cobalt(II) chloride hexahydrate without any solvent. tandfonline.com A novel and atom-economical synthesis of pyridine-2-yl substituted ureas has also been developed that is both solvent- and halide-free, utilizing pyridine N-oxides and dialkylcyanamides. rsc.org

These protocols offer significant environmental benefits by reducing solvent waste, which is a major contributor to chemical pollution. They also often lead to simpler work-up procedures and can result in higher purity products.

The table below outlines different environmentally benign protocols for pyridine synthesis.

| Protocol | Key Features | Example Application | Reference |

|---|---|---|---|

| Microwave-Assisted Solvent-Free Synthesis | Rapid heating, short reaction times, high yields | Synthesis of pyridine galactosides | nih.gov |

| Solvent-Free Hantzsch-like Condensation | Uses recyclable heteropolyacid catalyst, 100% conversion | Synthesis of functionalized pyridines from 3-formylchromones | conicet.gov.ar |

| Solvent-Free Chichibabin Pyridine Synthesis | Recyclable CoCl2·6H2O catalyst, easy work-up | Synthesis of 2,4,6-triarylpyridines | tandfonline.com |

| Solvent- and Halide-Free C-H Functionalization | Atom-economical, good to high yields | Synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides | rsc.org |

Reactivity and Mechanistic Investigations of 4 Bromo 2 Difluoromethoxy Pyridine

Reactivity of the Bromine Substituent

The bromine atom at the C-4 position of the pyridine (B92270) ring is a versatile handle for a variety of chemical transformations. Its reactivity is the focal point of numerous synthetic strategies aimed at creating more complex pyridine derivatives.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for substituted pyridines. The electron-deficient nature of the pyridine ring facilitates the attack of nucleophiles, particularly at the 2- and 4-positions. This is because the negative charge in the resulting intermediate, known as the Meisenheimer complex, can be effectively delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate.

In the case of 4-bromo-2-(difluoromethoxy)pyridine, the bromine atom at the 4-position is susceptible to displacement by a range of nucleophiles. The difluoromethoxy group at the 2-position, being electron-withdrawing, further enhances the electrophilicity of the pyridine ring, thereby promoting SNAr reactions at the 4-position. While specific studies on this compound are not extensively documented, the reactivity of similarly substituted pyridines suggests that it will readily undergo SNAr reactions with various nucleophiles such as amines, alkoxides, and thiolates. For instance, studies on dihalogenated pyridines have shown selective amination at the 4-position. The general leaving group ability in SNAr reactions on electron-deficient heteroaromatics often follows the order F > Cl > Br > I, which is counterintuitive to the trend in SN1 and SN2 reactions and is due to the rate-determining step being the initial nucleophilic attack rather than the departure of the leaving group.

Metal-Catalyzed Cross-Coupling Reactions

The bromine substituent on this compound serves as an excellent electrophilic partner in a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal and materials chemistry for the construction of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. It is a powerful and widely used method for the formation of C-C bonds. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

For this compound, the bromine atom at the 4-position is well-suited for Suzuki-Miyaura coupling. This reaction would allow for the introduction of a wide range of aryl, heteroaryl, and vinyl groups at this position. The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or a catalyst system generated in situ from a palladium precursor and a phosphine (B1218219) ligand, and a base. The choice of base and solvent can be critical for the reaction's success. Based on reactions with similar bromopyridine substrates, a variety of boronic acids and esters can be expected to couple efficiently. nih.govresearchgate.netresearchgate.net

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound

| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 4-Phenyl-2-(difluoromethoxy)pyridine | High |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Na2CO3 | Dioxane/H2O | 4-(4-Methoxyphenyl)-2-(difluoromethoxy)pyridine | High |

| 3 | Thiophene-3-boronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | 4-(Thiophen-3-yl)-2-(difluoromethoxy)pyridine | Good |

| 4 | Pyridine-3-boronic acid | Pd(PPh3)4 | Cs2CO3 | DME | 3-(2'-(Difluoromethoxy)pyridin-4'-yl)pyridine | Good |

Note: The yields in this table are illustrative and based on typical outcomes for Suzuki-Miyaura couplings of bromopyridines.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. ikm.org.myorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form C(sp2)-C(sp2), C(sp2)-C(sp3), and C(sp2)-C(sp) bonds. The organozinc reagents can be prepared from the corresponding organic halides via transmetalation with an organolithium or Grignard reagent, or by direct insertion of activated zinc. researchgate.netrsc.org

This compound is an excellent substrate for Negishi coupling. The reaction would typically proceed by oxidative addition of a palladium(0) or nickel(0) catalyst to the C-Br bond, followed by transmetalation with an organozinc reagent and reductive elimination. This method would allow for the introduction of various alkyl, aryl, and vinyl substituents at the 4-position of the pyridine ring.

Table 2: Representative Negishi Coupling Reactions of this compound

| Entry | Organozinc Reagent | Catalyst | Solvent | Product | Yield (%) |

| 1 | Phenylzinc chloride | Pd(PPh3)4 | THF | 4-Phenyl-2-(difluoromethoxy)pyridine | High |

| 2 | Ethylzinc bromide | Ni(dppe)Cl2 | THF | 4-Ethyl-2-(difluoromethoxy)pyridine | Good |

| 3 | 2-Thienylzinc chloride | Pd2(dba)3/XPhos | Dioxane | 4-(Thiophen-2-yl)-2-(difluoromethoxy)pyridine | Good |

| 4 | Benzylzinc chloride | Pd(OAc)2/SPhos | THF | 4-Benzyl-2-(difluoromethoxy)pyridine | High |

Note: The yields in this table are illustrative and based on typical outcomes for Negishi couplings of bromopyridines.

The Ullmann condensation, in its modern form, is a copper-catalyzed C-N cross-coupling reaction between an aryl halide and an amine, amide, or other nitrogen nucleophile. organic-chemistry.orgresearchgate.net This reaction is a valuable tool for the synthesis of N-aryl compounds. The reaction typically requires a copper(I) source, a base, and often a ligand to facilitate the coupling. Diamine and amino acid ligands have been shown to be particularly effective in promoting these reactions under milder conditions. nih.gov

The bromine atom in this compound can be readily displaced by nitrogen nucleophiles under Ullmann conditions. frontiersin.org This would provide access to a variety of 4-amino-, 4-amido-, and 4-heterocyclyl-substituted 2-(difluoromethoxy)pyridines, which are important scaffolds in medicinal chemistry. The reaction conditions, particularly the choice of ligand and base, can be tuned to accommodate a wide range of amine coupling partners. researchgate.net

Table 3: Representative Ullmann-Type C-N Cross-Coupling Reactions of this compound

| Entry | Nitrogen Nucleophile | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |

| 1 | Morpholine | CuI | L-Proline | K2CO3 | DMSO | 4-(Morpholin-4-yl)-2-(difluoromethoxy)pyridine | Good |

| 2 | Aniline | CuI | 1,10-Phenanthroline | Cs2CO3 | Dioxane | N-Phenyl-2-(difluoromethoxy)pyridin-4-amine | Good |

| 3 | Benzamide | CuI | N,N'-Dimethylethylenediamine | K3PO4 | Toluene | N-(2-(Difluoromethoxy)pyridin-4-yl)benzamide | Moderate |

| 4 | Pyrrole | CuI | None | K2CO3 | DMF | 4-(1H-Pyrrol-1-yl)-2-(difluoromethoxy)pyridine | Moderate |

Note: The yields in this table are illustrative and based on typical outcomes for Ullmann-type C-N couplings of bromopyridines.

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. vinhuni.edu.vnnii.ac.jp This reaction is highly efficient for the formation of C(sp2)-C(sp) bonds and is widely used in the synthesis of conjugated enynes and arylalkynes. The catalytic cycle involves both a palladium cycle, similar to other cross-coupling reactions, and a copper cycle that facilitates the formation of a copper acetylide intermediate.

This compound is expected to be a suitable substrate for the Sonogashira coupling. soton.ac.ukscirp.org The reaction would enable the direct introduction of an alkynyl group at the 4-position of the pyridine ring, providing access to a class of compounds with applications in materials science and as synthetic intermediates. A variety of terminal alkynes, both aliphatic and aromatic, can be employed in this transformation.

Table 4: Representative Sonogashira Coupling Reactions of this compound

| Entry | Terminal Alkyne | Pd Catalyst | Cu Cocatalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | THF | 2-(Difluoromethoxy)-4-(phenylethynyl)pyridine | High |

| 2 | 1-Hexyne | Pd(PPh3)4 | CuI | Piperidine | DMF | 2-(Difluoromethoxy)-4-(hex-1-yn-1-yl)pyridine | High |

| 3 | Trimethylsilylacetylene | Pd(dppf)Cl2 | CuI | DIPA | Toluene | 2-(Difluoromethoxy)-4-((trimethylsilyl)ethynyl)pyridine | Good |

| 4 | Propargyl alcohol | Pd(OAc)2/PPh3 | CuI | Et3N | Acetonitrile | 3-(2-(Difluoromethoxy)pyridin-4-yl)prop-2-yn-1-ol | Good |

Note: The yields in this table are illustrative and based on typical outcomes for Sonogashira couplings of bromopyridines.

Carbonylative Cross-Coupling Reactions

The bromine atom at the C4 position of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions. Among these, carbonylative couplings are of significant interest as they introduce a ketone functionality, a valuable moiety in medicinal and materials chemistry. The carbonylative Suzuki-Miyaura reaction, for instance, allows for the three-component coupling of the bromopyridine, carbon monoxide (CO), and a boronic acid derivative to form unsymmetrical biaryl or aryl-heteroaryl ketones. nih.govnih.gov

These transformations are typically catalyzed by palladium complexes, often supported by specialized ligands such as N-heterocyclic carbenes (NHCs) or phosphines, which are crucial for catalytic efficiency. researchgate.netresearchgate.net The reaction conditions, including the choice of catalyst, solvent, base, and the source of carbon monoxide, significantly influence the reaction's rate and selectivity. researchgate.net Modern methods often utilize CO-precursors, such as formic acid or molybdenum hexacarbonyl, to avoid handling toxic carbon monoxide gas directly, enhancing the operational safety and convenience of the procedure. researchgate.netacs.org For a substrate like this compound, these reactions would proceed at the C4 position, replacing the bromine atom and yielding a 4-aroyl-2-(difluoromethoxy)pyridine derivative. The electron-withdrawing nature of both the pyridine nitrogen and the difluoromethoxy group can influence the oxidative addition step, a key process in the catalytic cycle.

Below is a table representing typical conditions for carbonylative Suzuki couplings of bromopyridines, which are applicable to the title compound.

| Aryl Halide | Coupling Partner | Catalyst System | CO Source | Solvent | Product Type | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / NHC precursor | CO gas | THF | 2-Benzoylpyridine | Good to Excellent |

| Aryl Bromide | Potassium Phenyltrifluoroborate | Pd(acac)₂ / CataCXium A | COgen | Toluene/H₂O | Unsymmetrical Benzophenone | ~85 |

| 3-Bromopyridine | m-Tolylboronic acid | PdCl₂(dppf) | Mo(CO)₆ | Toluene | Diaryl Ketone | ~90 |

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful and fundamental transformation for converting organic halides into highly reactive organometallic reagents. wikipedia.orgias.ac.in For this compound, this reaction involves treating the compound with a strong organometallic base, typically an alkyllithium reagent like n-butyllithium (n-BuLi), to replace the bromine atom with a metal, most commonly lithium. znaturforsch.comtcnj.edu This generates a 2-(difluoromethoxy)pyridin-4-yl)lithium intermediate.

This transformation is kinetically controlled and extremely rapid, often requiring cryogenic temperatures (e.g., -78 °C to -100 °C) to prevent side reactions, such as nucleophilic attack of the alkyllithium reagent on the electron-deficient pyridine ring. tcnj.edunih.gov The rate of exchange follows the trend I > Br > Cl, making bromopyridines excellent substrates for this reaction. wikipedia.orgprinceton.edu

| Substrate | Reagent | Intermediate | Electrophile (E+) | Product |

|---|---|---|---|---|

| 4-Bromo-2-(OCHF₂)pyridine | n-BuLi | 4-Lithio-2-(OCHF₂)pyridine | DMF | 2-(Difluoromethoxy)isonicotinaldehyde |

| 4-Bromo-2-(OCHF₂)pyridine | n-BuLi | 4-Lithio-2-(OCHF₂)pyridine | (CH₃)₃SiCl | 2-(Difluoromethoxy)-4-(trimethylsilyl)pyridine |

| 4-Bromo-2-(OCHF₂)pyridine | i-PrMgCl·LiCl | 4-Magnesio-2-(OCHF₂)pyridine chloride | Benzaldehyde | (2-(Difluoromethoxy)pyridin-4-yl)(phenyl)methanol |

| 4-Bromo-2-(OCHF₂)pyridine | i-PrMgCl·LiCl | 4-Magnesio-2-(OCHF₂)pyridine chloride | I₂ | 2-(Difluoromethoxy)-4-iodopyridine |

Reactivity of the Difluoromethoxy Group

Influence on Ring Reactivity (Electron-Withdrawing Effects)

The difluoromethoxy group exerts a potent electron-withdrawing effect on the pyridine ring, primarily through induction. This effect is compounded by the inherent electron-deficient nature of the pyridine ring, where the electronegative nitrogen atom withdraws electron density from the ring carbons, particularly at the C2, C4, and C6 positions. nih.govlibretexts.org

In this compound, the combination of these effects results in a highly electron-poor heterocyclic system. This has several important consequences for its reactivity:

Reduced Basicity: The electron-withdrawing substituents decrease the electron density on the nitrogen atom, making it less basic compared to pyridine itself.

Deactivation towards Electrophilic Aromatic Substitution: The ring is strongly deactivated towards attack by electrophiles. libretexts.org

Activation towards Nucleophilic Aromatic Substitution: The electron deficiency at the ring carbons, especially those ortho and para to the nitrogen (C2, C4, C6), makes the ring more susceptible to attack by nucleophiles. However, in this specific molecule, the most common reaction pathway involves the C-Br bond rather than nucleophilic displacement of other groups.

The strong inductive effect of the -OCHF₂ group enhances the stability of the molecule and can protect the aromatic ring against oxidative or electrophilic attack. researchgate.net

Regioselectivity in Functionalization and Derivatization

The substitution pattern of this compound dictates a high degree of regioselectivity in its subsequent functionalization. The primary site of reactivity is the carbon atom bearing the bromine substituent (C4).

Cross-Coupling Reactions: In transition metal-catalyzed reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, oxidative addition occurs selectively at the C-Br bond. This is a well-established and predictable outcome, allowing for the specific introduction of aryl, alkyl, or amino groups at the C4 position. rsc.org

Halogen-Metal Exchange: As discussed previously, treatment with organolithium or magnesium reagents leads to the formation of an organometallic species exclusively at the C4 position. Subsequent quenching with an electrophile ensures that functionalization is directed solely to this site. nih.govrsc.org

Pyridyne Formation: In reactions designed to generate pyridyne intermediates, the substituents play a crucial directing role. For example, lithiation of a related 3-chloro-2-ethoxypyridine can lead to a 3,4-pyridyne. The subsequent addition of a nucleophile is highly regioselective, with the nucleophile adding to the C4 position, directed by the 2-alkoxy group. rsc.orgnih.gov This highlights the powerful influence of existing substituents in controlling the regiochemical outcome of reactions on the pyridine ring.

The presence of the -OCHF₂ group at C2 and the bromine at C4 leaves the C3, C5, and C6 positions available for other potential reactions, such as C-H activation. However, the most synthetically accessible and predictable transformations occur at the C-Br bond. nenu.edu.cn

Computational and Theoretical Studies of Reaction Mechanisms

While specific computational studies on this compound are not widely reported, density functional theory (DFT) and other computational methods are powerful tools for investigating the reaction mechanisms of related pyridine systems. princeton.edunih.gov Such studies provide invaluable insights into transition state energies, reaction pathways, and the origins of reactivity and selectivity that are often difficult to discern through experiments alone. researchgate.net

For reactions relevant to this compound, computational studies have been used to:

Elucidate Cross-Coupling Cycles: DFT calculations have been applied to model the full catalytic cycle of Suzuki-Miyaura reactions, including the oxidative addition, transmetalation, and reductive elimination steps. acs.orgmdpi.com These models can predict reaction barriers and the effect of ligands and substituents on the efficiency of the coupling.

Investigate Halogen-Metal Exchange: The mechanism of lithium-halogen exchange, including whether it proceeds via a nucleophilic "ate-complex" or a single-electron transfer (SET) pathway, has been a subject of computational investigation. wikipedia.org

Understand Regioselectivity: Computational models can explain the origins of regioselectivity in the functionalization of substituted pyridines. By calculating the energies of different possible intermediates and transition states, researchers can predict and rationalize why a reaction occurs at one position over another. princeton.edu For instance, DFT can be used to analyze the factors that control the regioselectivity of nucleophilic addition to pyridyne intermediates. rsc.org

These theoretical approaches are directly applicable to understanding the nuanced reactivity of this compound, helping to rationalize experimental observations and guide the design of new synthetic methodologies.

Density Functional Theory (DFT) Calculations on Pyridine Halogenation

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating reaction mechanisms and predicting the reactivity of organic molecules. In the context of pyridine halogenation, DFT calculations provide critical insights into the energetics of various reaction pathways, the structures of transition states, and the influence of substituents on the activation barriers.

For pyridine systems, electrophilic aromatic substitution (EAS) reactions are generally disfavored due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack. nih.gov Computational studies on the halogenation of substituted pyridines often focus on alternative mechanisms, such as nucleophilic aromatic substitution (SNAr) or pathways involving organometallic intermediates. DFT calculations can model the stepwise SNAr pathway, which is often favored in electron-deficient systems, and can help in determining the rate-determining step. acs.orgacs.org

Quantum chemical calculations, often employing levels of theory such as ωB97X-D with appropriate basis sets and solvation models, are used to model the mechanism of carbon-halogen bond formation. nih.gov These studies can elucidate the role of activating groups and the stability of intermediates. For instance, in related systems, computational analysis has been used to predict the increase in electrophilicity of phosphonium (B103445) salts at the 4-position of the pyridine ring, which facilitates subsequent nucleophilic attack by halides. acs.org

Table 1: Representative DFT Functionals and Basis Sets for Pyridine Halogenation Studies

| DFT Functional | Basis Set | Common Application |

| B3LYP | 6-31G(d,p) | Geometry optimizations and frequency calculations. |

| M06-2X | def2-TZVP | Accurate energy predictions, including non-covalent interactions. |

| ωB97X-D | def2-QZVPP | Long-range corrected functional, good for transition states. |

Investigations of Reaction Intermediates (e.g., Pyridynes, Carbene Species)

The reactivity of halopyridines can be significantly influenced by the formation of highly reactive intermediates such as pyridynes and carbene species. The generation of these intermediates opens up synthetic pathways that are not accessible through conventional substitution reactions.

Pyridynes , the pyridine analogues of benzyne, are typically formed from dihalopyridines or by the deprotonation of halopyridines in the presence of a strong base. nih.govmdpi.com For a compound like this compound, the formation of a 3,4-pyridyne intermediate could potentially be induced under strong basic conditions, leading to subsequent nucleophilic addition reactions. The regioselectivity of such additions is a key area of investigation. mdpi.commostwiedzy.pl Computational studies, including DFT calculations, can predict the geometry and electronic structure of these pyridyne intermediates, offering insights into their stability and preferred sites of nucleophilic attack. mostwiedzy.pl The presence of substituents, such as the difluoromethoxy group, can significantly distort the pyridyne structure, thereby influencing the regiochemical outcome of trapping reactions. mostwiedzy.pl

The involvement of carbene species in the reactions of substituted pyridines is less common but can occur under specific conditions, such as photochemical or thermal decomposition of precursor molecules. While there is no direct evidence in the reviewed literature for carbene formation from this compound, mechanistic investigations of related heterocyclic systems sometimes consider such intermediates.

Analysis of Electronic Properties and Steric Effects

The reactivity of this compound is fundamentally governed by the electronic properties and steric demands of its substituents.

The electronic properties are largely dictated by the interplay between the electron-withdrawing nature of the pyridine nitrogen, the bromine atom, and the difluoromethoxy group. The nitrogen atom significantly reduces the electron density of the ring, making it susceptible to nucleophilic attack. The difluoromethoxy group (-OCF₂H) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, further deactivating the ring towards electrophilic substitution and activating it for nucleophilic substitution. The bromine atom also contributes to the electron-deficient character of the ring through its inductive effect. DFT calculations are instrumental in quantifying these electronic effects by calculating parameters such as atomic charges, electrostatic potentials, and frontier molecular orbital energies (HOMO-LUMO). nih.gov This data helps in predicting the most likely sites for nucleophilic or electrophilic attack.

Steric effects primarily arise from the difluoromethoxy group at the 2-position. This group can hinder the approach of reagents to the adjacent nitrogen atom and the C3 position. acs.org The steric hindrance can influence the rate and regioselectivity of reactions. For example, in nucleophilic substitution reactions, the steric bulk around the reaction center can affect the stability of the transition state. nih.gov Computational methods can be used to model these steric interactions and predict their impact on reaction outcomes. acs.orgacs.org

Table 2: Predicted Electronic Properties of Substituted Pyridines

| Substituent | Effect on Ring Electron Density | Predicted Reactivity towards Nucleophiles |

| -Br | Inductively withdrawing | Increased |

| -OCHF₂ | Strongly inductively withdrawing | Significantly increased |

| Pyridine N | Inductively and mesomerically withdrawing | Increased |

Synthetic Applications of 4 Bromo 2 Difluoromethoxy Pyridine As a Versatile Synthon

Construction of Complex Heterocyclic Systems

The structure of 4-Bromo-2-(difluoromethoxy)pyridine is well-suited for the synthesis of larger, more complex heterocyclic structures, which are foundational to many areas of chemical science.

Synthesis of Bipyridine Derivatives

Bipyridines, which consist of two connected pyridine (B92270) rings, are a critical class of ligands in coordination chemistry and have applications in catalysis and materials science. The synthesis of bipyridine derivatives can often be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. rsc.orgnih.govunimi.it In a typical Suzuki reaction, an aryl halide (like a bromopyridine) is coupled with a boronic acid or ester in the presence of a palladium catalyst and a base. rsc.org

For this compound, a potential synthetic route to a bipyridine derivative would involve its reaction with a pyridine boronic acid. This reaction would be expected to form a new carbon-carbon bond at the position of the bromine atom, linking the two pyridine rings. The general conditions for such a transformation often require a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate. researchgate.net The resulting difluoromethoxy-substituted bipyridine could exhibit unique electronic and coordination properties due to the presence of the fluorine atoms.

| Reactant 1 | Reactant 2 | Coupling Reaction | Potential Product Class |

| This compound | Pyridine boronic acid | Suzuki Coupling | Bipyridine derivatives |

Access to Fused Pyridine Systems (e.g., Imidazopyridines)

Fused pyridine systems, where a pyridine ring is merged with another heterocyclic ring, are prevalent in pharmaceuticals. Imidazopyridines, for example, are known to possess a wide range of biological activities. nih.gov The synthesis of these fused systems can be accomplished through reactions that form new carbon-nitrogen bonds. One of the most powerful methods for this is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of an aryl halide with an amine.

Theoretically, this compound could serve as the aryl halide component in a Buchwald-Hartwig reaction with an aminopyridine. This would lead to the formation of an aminobipyridine intermediate, which could then undergo an intramolecular cyclization to form a fused imidazopyridine system. The reaction conditions would typically involve a palladium catalyst and a suitable phosphine (B1218219) ligand.

Another approach to fused systems is through copper-catalyzed C-N coupling reactions. These reactions can be highly selective for the formation of specific bonds. nih.gov For instance, the reaction of a bromopyridine with an amino-substituted heterocycle can lead to the formation of a new C-N bond, which is a key step in the assembly of many fused heterocyclic scaffolds.

| Reactant 1 | Reactant 2 | Coupling Reaction | Potential Product Class |

| This compound | Aminopyridine | Buchwald-Hartwig Amination | Fused Pyridine Systems (e.g., Imidazopyridines) |

Functionalization for Medicinal Chemistry Lead Generation

The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. The difluoromethoxy group in this compound makes it a valuable synthon for this purpose.

Incorporation into Bioactive Scaffolds

The pyridine ring is a common feature in many approved drugs. researchgate.net The ability to introduce a difluoromethoxy-substituted pyridine moiety into a potential drug molecule can be highly advantageous. The bromine atom on this compound provides a reactive handle to attach this valuable scaffold to other molecular fragments. For example, through a Suzuki or other cross-coupling reaction, the 2-(difluoromethoxy)pyridinyl group could be appended to a larger, more complex molecule that is being developed as a therapeutic agent. The resulting compound would benefit from the potential improvements in drug-like properties conferred by the difluoromethoxy group.

Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule, such as a drug lead, in the final steps of its synthesis. nih.govresearchgate.netnih.gov This approach allows for the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies. While direct C-H functionalization is a common LSF strategy, the use of functionalized building blocks like this compound offers an alternative approach.

A complex bioactive molecule containing a boronic acid or a similar reactive group could be coupled with this compound to introduce the difluoromethoxy-pyridine moiety. This would allow medicinal chemists to explore the impact of this specific substitution pattern on the biological activity of the parent molecule without having to redesign the entire synthetic route.

Applications in Agrochemical and Materials Science Research

The principles that make this compound attractive for medicinal chemistry also apply to the fields of agrochemical and materials science research.

In agrochemical research, the pyridine ring is a key component of many herbicides, insecticides, and fungicides. google.comuni.lu The introduction of fluorine-containing groups can enhance the potency and selectivity of these agents. For example, the herbicide pyroxsulam (B39247) contains a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure. uni.lu By analogy, this compound could be used as a starting material to synthesize novel agrochemicals with potentially improved properties. The bromine atom would again serve as a key reaction site for coupling with other molecular fragments to build the final active ingredient.

In materials science, bipyridine-based ligands are essential for creating functional metal complexes used in applications such as catalysis and light-emitting devices. The electronic properties of these ligands can be fine-tuned by introducing different substituents. The electron-withdrawing nature of the difluoromethoxy group in a bipyridine ligand derived from this compound could lead to materials with novel photophysical or catalytic properties.

| Field | Potential Application | Key Feature Utilized |

| Agrochemicals | Synthesis of novel pesticides | Incorporation of a fluorinated pyridine moiety |

| Materials Science | Synthesis of functional ligands | Modification of electronic properties |

Synthesis of Novel Agrochemical Candidates

The pyridine ring is a key component in numerous fungicides, insecticides, and herbicides. The introduction of a difluoromethoxy group can significantly enhance the biological activity of these compounds. This compound is an important intermediate for creating new agrochemical candidates. nih.gov The bromine atom at the 4-position provides a reactive site for various cross-coupling reactions, enabling the attachment of other molecular fragments to build novel structures with potential pesticidal properties.

The general strategy involves using the bromine atom as a handle for carbon-carbon or carbon-nitrogen bond formation. For instance, Suzuki-Miyaura coupling reactions can be employed to introduce aryl or heteroaryl groups at the 4-position of the pyridine ring. organic-chemistry.orgresearchgate.netnih.gov This is a widely used method for creating biaryl compounds, which are prevalent in biologically active molecules. organic-chemistry.org The reaction typically involves a palladium catalyst and a base to couple the bromopyridine with a boronic acid or ester. wikipedia.orglibretexts.org

Similarly, Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, introducing various amine functionalities at the 4-position. wikipedia.orgorganic-chemistry.orglibretexts.orgacsgcipr.org This reaction is also palladium-catalyzed and is instrumental in synthesizing aryl amines. wikipedia.org The difluoromethyl group, often introduced via reagents like BrCF2COOEt, can improve the spectroscopic properties of the resulting molecules. rsc.org

The resulting derivatives, which combine the difluoromethoxy-pyridine core with diverse substituents, are then screened for their efficacy as agrochemicals. The specific combination of the pyridine core, the difluoromethoxy group, and the newly introduced functionalities can lead to compounds with high potency and selectivity against various pests and diseases.

Table 1: Reactions for Agrochemical Synthesis

| Reaction Type | Reagents | Purpose |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | C-C bond formation to introduce aryl/heteroaryl groups |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | C-N bond formation to introduce amine functionalities |

Utility in Advanced Material Development

The unique electronic properties conferred by the difluoromethoxy group make this compound a valuable building block for advanced materials. The difluoromethyl group is a bioisostere of hydroxyl, thiol, and other functional groups, and its introduction into organic molecules can modulate their electronic and physical properties.

In the context of materials science, the pyridine moiety itself is a common component in ligands for metal complexes and in organic electronic materials. The bromine atom on this compound allows for its incorporation into larger conjugated systems through polymerization or cross-coupling reactions. These reactions are crucial for creating polymers and other materials with tailored electronic and optical properties.

For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, can be used to synthesize polymers and dendrimers. libretexts.orgacsgcipr.org The resulting materials, containing the difluoromethoxy-pyridine unit, may exhibit interesting properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The electron-withdrawing nature of the difluoromethoxy group can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting materials, which is a key factor in designing efficient electronic devices.

The development of novel catalysts and reaction conditions continues to expand the possibilities for incorporating this compound into new materials. rsc.org The ability to precisely control the structure and, consequently, the properties of these materials is essential for advancing the field of organic electronics.

Table 2: Applications in Advanced Materials

| Application Area | Desired Properties | Synthetic Approach |

| Organic Light-Emitting Diodes (OLEDs) | Tunable emission colors, high efficiency | Incorporation into conjugated polymers or small molecules |

| Organic Photovoltaics (OPVs) | Broad absorption spectra, high charge carrier mobility | Use as a building block for donor or acceptor materials |

| Sensors | High sensitivity and selectivity | Functionalization of the pyridine ring for specific analyte binding |

Advanced Research Directions and Future Perspectives

Chemo-, Regio-, and Stereoselective Transformations

The structural features of 4-Bromo-2-(difluoromethoxy)pyridine offer multiple avenues for selective chemical modifications. The presence of a bromine atom at the 4-position, a difluoromethoxy group at the 2-position, and the nitrogen atom within the pyridine (B92270) ring allows for a variety of chemo-, regio-, and stereoselective transformations.

The bromine atom is a versatile handle for cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, enabling the introduction of a wide range of substituents at the 4-position. For instance, Suzuki coupling with various boronic acids in the presence of a palladium catalyst can yield 4-aryl or 4-heteroaryl derivatives, which are common motifs in biologically active compounds. researchgate.net The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

The pyridine ring itself is susceptible to nucleophilic substitution, particularly at the positions activated by the electron-withdrawing difluoromethoxy group and the ring nitrogen. nih.gov However, direct C-H functionalization of the pyridine ring also presents an opportunity for late-stage modification. rsc.org For example, under specific catalytic conditions, it might be possible to selectively introduce functional groups at the C-3 or C-5 positions.

Stereoselective transformations could be envisioned through the use of chiral catalysts or auxiliaries, particularly if the substituents introduced via cross-coupling reactions contain stereocenters. While there are no specific reports on stereoselective reactions involving this compound, the principles of asymmetric catalysis are broadly applicable.

Table 1: Potential Selective Transformations of this compound

| Transformation Type | Reactive Site | Potential Reagents | Expected Product |

| Suzuki Coupling | C4-Br | Arylboronic acids, Pd catalyst, base | 4-Aryl-2-(difluoromethoxy)pyridine |

| Sonogashira Coupling | C4-Br | Terminal alkynes, Pd/Cu catalyst, base | 4-Alkynyl-2-(difluoromethoxy)pyridine |

| Buchwald-Hartwig Amination | C4-Br | Amines, Pd catalyst, base | 4-Amino-2-(difluoromethoxy)pyridine |

| C-H Functionalization | C3 or C5 | Various, depending on the desired group | 3- or 5-substituted derivatives |

Novel Catalytic Systems for Pyridine Functionalization

Recent advancements in catalysis offer exciting possibilities for the functionalization of this compound. Dual catalytic systems, for example, have emerged as a powerful tool for cross-electrophile coupling reactions. These systems, often employing a combination of nickel and cobalt catalysts, can facilitate the coupling of two different electrophiles, such as an aryl halide and an alkyl halide. This approach could be used to introduce alkyl groups at the 4-position of the pyridine ring, a transformation that can be challenging using traditional methods.

Another promising area is the use of palladium/norbornene (Pd/NBE) cooperative catalysis for the distal C-H functionalization of aromatic compounds. nih.gov While typically applied to arenes with a directing group, the development of related systems for pyridines could enable the selective functionalization of the C-H bonds of this compound, offering a novel route to previously inaccessible derivatives.

The development of catalysts for the regioselective functionalization of the pyridine ring is an active area of research. For instance, methods for the selective C-H fluorination of pyridines using silver fluoride (B91410) (AgF₂) have been reported. acs.org While the starting material is already difluoromethoxylated, such catalytic systems could potentially be adapted for other types of C-H functionalization reactions.

Expanding the Scope of Difluoromethoxylation Methodologies

The difluoromethoxy (-OCF₂H) group is a valuable bioisostere for hydroxyl and thiol groups, and its incorporation into molecules can significantly improve their pharmacokinetic properties. rsc.org The synthesis of this compound itself relies on effective difluoromethoxylation methods. One reported precursor for its synthesis is 4-bromopyridin-2-ol. chemsrc.com The reaction of this precursor with a difluoromethylating agent, such as sodium chlorodifluoroacetate, can introduce the difluoromethoxy group. chemsrc.com

Expanding the scope of difluoromethoxylation methodologies is crucial for accessing a wider range of substituted pyridines. This includes the development of new and more efficient difluoromethylating reagents, as well as catalytic methods for the direct O-difluoromethylation of hydroxypyridines. For example, transition-metal-free methods for N-difluoromethylation using ethyl bromodifluoroacetate have been developed, which could potentially be adapted for O-difluoromethylation. rsc.org

Furthermore, the synthesis of 2-fluoropyridines from pyridine N-oxides has been demonstrated, which can then undergo nucleophilic substitution to introduce an alkoxy group. acs.org A similar strategy could potentially be employed for the synthesis of 2-(difluoromethoxy)pyridines.

Application in High-Throughput Synthesis and Combinatorial Chemistry

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds for biological activity. acs.org The structural features of this compound make it an ideal scaffold for the generation of compound libraries for HTS. The bromine atom at the 4-position serves as a convenient point of diversification, allowing for the parallel synthesis of a wide array of derivatives through various cross-coupling reactions.

The use of substituted pyridines in screening libraries is well-established. For example, a focused library of pyridine dicarbonitriles has been synthesized and screened for activity against prion diseases. nih.gov Similarly, libraries of compounds based on the this compound scaffold could be designed and synthesized to target a variety of biological targets. The amenability of this compound to automated synthesis and purification would further enhance its utility in a high-throughput setting.

Table 2: Exemplary Library Generation from this compound

| Library Type | Diversification Reaction | Variable Building Block | Potential Biological Targets |

| 4-Aryl Pyridines | Suzuki Coupling | Arylboronic acids | Kinases, GPCRs |

| 4-Alkynyl Pyridines | Sonogashira Coupling | Terminal alkynes | Enzymes, Ion Channels |

| 4-Amino Pyridines | Buchwald-Hartwig Amination | Amines | Proteases, Nuclear Receptors |

Development of Sustainable and Economically Viable Synthetic Routes

The development of sustainable and economically viable synthetic routes is a critical aspect of modern chemical manufacturing. For a compound like this compound, which has potential applications in large-scale industries such as pharmaceuticals and agrochemicals, the cost and environmental impact of its synthesis are major considerations.

Green chemistry principles can be applied to the synthesis of fluorinated pyridines. nih.gov This includes the use of less hazardous reagents and solvents, the development of catalytic rather than stoichiometric processes, and the minimization of waste. For example, the use of flow chemistry can offer advantages in terms of safety, efficiency, and scalability for the synthesis of fluorinated compounds.

The synthesis of this compound from relatively simple precursors like 4-bromopyridin-2-ol is a step towards economic viability. chemsrc.com However, further optimization of this process, including catalyst recycling and the use of more environmentally benign solvents, will be crucial for its large-scale production.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Bromo-2-(difluoromethoxy)pyridine?

- The synthesis typically involves bromination of a precursor pyridine derivative. For example, selective bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., inert atmosphere, low temperature) to minimize side reactions. A difluoromethoxy group is introduced via nucleophilic substitution or coupling reactions, such as using chlorodifluoromethane in the presence of a base .

Q. How can spectroscopic techniques confirm the structure of this compound?

- NMR Spectroscopy :

- ¹H NMR : The pyridine ring protons exhibit distinct splitting patterns (e.g., doublets for adjacent substituents). The difluoromethoxy group (-OCF₂H) shows characteristic splitting due to coupling with fluorine atoms.

- ¹⁹F NMR : A singlet near -80 ppm confirms the presence of the difluoromethoxy group.

- ¹³C NMR : Signals for carbons adjacent to bromine and fluorine atoms are deshielded.

Q. What are common cross-coupling reactions involving the bromine substituent in this compound?

- The bromine atom at the 4-position is highly reactive in Suzuki-Miyaura cross-coupling reactions. For example, coupling with aryl boronic acids using a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent like THF or DMF at 80–100°C forms biaryl derivatives. Optimization includes adjusting the base (e.g., K₂CO₃) and ensuring anhydrous conditions to maximize yield .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Density Functional Theory (DFT) calculations can model the electronic effects of substituents. For instance, the electron-withdrawing difluoromethoxy group activates the pyridine ring toward nucleophilic attack at the 4-position. Fukui indices and molecular electrostatic potential (MEP) maps identify sites of electrophilic/nucleophilic reactivity. Solvent effects (e.g., polar aprotic solvents like DMSO) are modeled using continuum solvation methods .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Contradictions may arise from variations in assay conditions (e.g., cell lines, concentration ranges). Systematic approaches include:

- Dose-response validation : Re-testing the compound across multiple concentrations.

- Off-target profiling : Screening against unrelated targets to rule out nonspecific effects.

- Metabolic stability studies : Assessing whether degradation products (e.g., dehalogenated derivatives) contribute to observed activity .

Q. What are the challenges in crystallizing this compound for X-ray analysis, and how are they addressed?

- Challenges include low melting points and poor solubility. Strategies:

- Co-crystallization : Use of co-formers (e.g., carboxylic acids) to stabilize the lattice.

- Cryocrystallography : Rapid cooling to -173°C to preserve crystal integrity.

- SHELXL refinement : High-resolution data (e.g., synchrotron sources) paired with SHELX software for precise structural determination, including handling disorder in fluorine atoms .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro